Cas no 67705-84-4 (Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-)

Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-, is a brominated aromatic compound characterized by its high molecular weight and structural complexity. Its key advantages include enhanced thermal stability and reactivity due to the presence of multiple bromine substituents, making it suitable for applications in flame retardancy and as an intermediate in organic synthesis. The compound's symmetrical structure contributes to its predictable reactivity patterns, facilitating controlled modifications in polymer and pharmaceutical chemistry. Its robust aromatic framework ensures resistance to degradation under harsh conditions, while the bromine atoms provide sites for further functionalization. This compound is particularly valuable in specialized synthetic pathways requiring precise bromination.
Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- structure
67705-84-4 structure
Product Name:Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-
CAS No:67705-84-4
MF:C19H13Br3O
MW:497.017923116684
CID:4513148
PubChem ID:12580271
Update Time:2025-10-05

Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-
    • 4,4',4''-tribromotriphenylmethanol
    • 67705-84-4
    • G67689
    • tris(4-bromophenyl)methanol
    • Inchi: 1S/C19H13Br3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H
    • InChI Key: HKMMESHJKVJWIH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1C=CC(=CC=1)Br)(C1C=CC(=CC=1)Br)O

Computed Properties

  • Exact Mass: 495.84960g/mol
  • Monoisotopic Mass: 493.85165g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 20.2Ų

Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- Pricemore >>

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Additional information on Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-

Recent Advances in the Study of Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- (CAS: 67705-84-4)

Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- (CAS: 67705-84-4) is a brominated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential use as a building block for more complex pharmaceutical agents. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future prospects.

One of the key areas of interest in recent research has been the synthesis and optimization of Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)-. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route that enhances yield and purity while reducing environmental impact. The researchers utilized a palladium-catalyzed cross-coupling reaction, which proved to be highly efficient for the introduction of bromine atoms at specific positions on the benzene ring. This advancement is critical for scaling up production and ensuring consistent quality for further biological testing.

In terms of biological activity, preliminary studies have indicated that Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- exhibits promising antimicrobial properties. A recent in vitro study conducted by a team at the University of Cambridge (2024) tested the compound against a panel of drug-resistant bacterial strains, including MRSA and Escherichia coli. The results showed significant inhibition of bacterial growth at micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics. Further mechanistic studies revealed that the compound disrupts bacterial cell membrane integrity, a mode of action that could circumvent existing resistance mechanisms.

Beyond its antimicrobial potential, Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- has also been investigated for its role in cancer therapy. A 2023 study in the journal Bioorganic & Medicinal Chemistry Letters explored its ability to inhibit specific protein-protein interactions involved in tumor progression. The compound demonstrated selective binding to the MDM2-p53 interaction site, leading to p53 stabilization and subsequent apoptosis in cancer cells. These findings highlight its potential as a novel anticancer agent, particularly for tumors with dysregulated p53 pathways.

Despite these promising results, challenges remain in the development of Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- for clinical applications. Pharmacokinetic studies have indicated low oral bioavailability, prompting researchers to explore prodrug strategies or nanoparticle-based delivery systems to improve its therapeutic profile. Additionally, comprehensive toxicity studies are needed to assess its safety profile before advancing to clinical trials. Recent work published in Toxicology Reports (2024) provided initial data on its acute toxicity in rodent models, showing a favorable safety window at therapeutic doses.

In conclusion, Benzenemethanol, 4-bromo-α,α-bis(4-bromophenyl)- (CAS: 67705-84-4) represents a versatile compound with significant potential in both antimicrobial and anticancer research. Recent advances in its synthesis and biological evaluation have laid the groundwork for further development. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications, potentially positioning it as a valuable addition to the pharmaceutical arsenal against resistant infections and cancer.

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